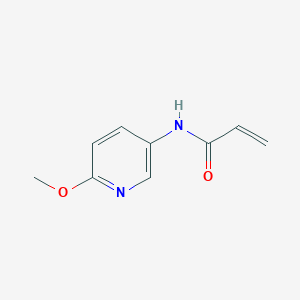

N-(6-methoxypyridin-3-yl)prop-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-9(13-2)10-6-7/h3-6H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEGZGHGAISHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for N-(6-methoxypyridin-3-yl)prop-2-enamide

A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The most apparent disconnection is at the amide bond, which is a common and reliable bond formation strategy in organic synthesis. This disconnection yields two primary building blocks: 6-methoxypyridin-3-amine and a prop-2-enoyl derivative.

This retrosynthetic approach suggests that the target molecule can be synthesized through a direct amidation reaction between the nucleophilic amine, 6-methoxypyridin-3-amine, and an electrophilic acrylic acid derivative. The choice of the activating group on the acrylic acid moiety is a key consideration in the forward synthesis.

Precursor Synthesis: Design and Preparation of Functionalized Pyridine (B92270) and Acrylate Building Blocks

The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This subsection outlines the synthesis of the functionalized pyridine and acrylate building blocks identified in the retrosynthetic analysis.

6-Methoxypyridin-3-amine is a crucial precursor for the synthesis of this compound. It is a commercially available compound, but its synthesis can be achieved through various established methods in heterocyclic chemistry. One common approach involves the nitration of 2-methoxypyridine followed by the reduction of the resulting nitro group to an amine.

While the specific synthesis of 6-methoxypyridin-3-amine is not the central focus of this article, its availability and purity are paramount for the successful synthesis of the final product. The amine's nucleophilicity is a key factor in the subsequent amidation reaction.

Prop-2-enoic acid (acrylic acid) itself is not typically reactive enough for direct amidation under mild conditions. Therefore, it is often converted into more reactive derivatives, such as acyl chlorides or activated esters.

A common and effective reactive derivative is acryloyl chloride. It can be synthesized from acrylic acid by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The reaction proceeds by converting the carboxylic acid into a highly electrophilic acyl chloride, which readily reacts with amines.

The high reactivity of acryloyl chloride makes it an excellent electrophile for the amidation reaction, though it also necessitates careful handling due to its sensitivity to moisture.

Direct Amidation and Coupling Reactions

The final and key step in the synthesis of this compound is the formation of the amide bond between the two prepared precursors. This can be achieved through several direct amidation and coupling strategies.

Two primary strategies are commonly employed for the formation of the amide bond in this synthesis:

Reaction with an Acyl Chloride: This is a direct and often high-yielding method. The reaction involves the nucleophilic attack of the amino group of 6-methoxypyridin-3-amine on the carbonyl carbon of acryloyl chloride. libretexts.org This reaction is typically fast and irreversible. libretexts.org The reaction between ethanoyl chloride and ethylamine, for example, is known to be violent and results in the formation of an N-substituted amide and an ammonium chloride salt. libretexts.org

Carbodiimide Coupling: This method utilizes a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid (acrylic acid) in situ. thermofisher.com The activated carboxylic acid then reacts with the amine to form the amide bond. thermofisher.com Carbodiimides are considered zero-length crosslinkers as no part of their structure is incorporated into the final product. thermofisher.com This method is often preferred when milder reaction conditions are required or when the acyl chloride is unstable or difficult to handle.

The choice between these methods depends on factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of the starting materials to the reaction conditions.

The efficiency and yield of the amidation reaction can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for a successful synthesis.

For the Acyl Chloride Method:

| Parameter | Condition | Rationale |

| Catalyst/Base | A non-nucleophilic base such as triethylamine or pyridine is typically added. | To neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. reddit.com |

| Solvent | An inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) is commonly used. | To dissolve the reactants and facilitate the reaction without participating in it. |

| Temperature | The reaction is often carried out at low temperatures (e.g., 0 °C) initially, followed by warming to room temperature. | To control the initial exothermic reaction and prevent side reactions. |

For the Carbodiimide Coupling Method:

| Parameter | Condition | Rationale |

| Catalyst/Additive | Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be used. | To suppress side reactions and improve the efficiency of the coupling. |

| Solvent | Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are suitable. | To ensure the solubility of the reactants and coupling reagents. |

| pH | The reaction is typically carried out under neutral to slightly acidic conditions. | To maintain the amine in its nucleophilic, unprotonated form while still allowing for the activation of the carboxylic acid. |

| Temperature | The reaction is usually performed at room temperature. | To allow the reaction to proceed at a reasonable rate without promoting the degradation of the coupling reagents or reactants. |

Advanced Synthetic Approaches

Modern synthetic chemistry offers a variety of sophisticated methods for the construction of complex molecules like this compound. These approaches often focus on efficiency, selectivity, and sustainability.

Exploitation of Palladium-Catalyzed Hydroaminocarbonylation for Acrylamide (B121943) Formation

Palladium-catalyzed hydroaminocarbonylation represents a powerful tool for the synthesis of amides from alkenes, amines, and carbon monoxide. This one-step process is highly atom-economical and offers a direct route to acrylamides. While specific literature on the direct hydroaminocarbonylation to form this compound is not abundant, the general principles of this reaction can be applied. The reaction typically involves the formation of a palladium-hydride species, which adds to an alkyne or alkene, followed by CO insertion and subsequent aminolysis.

For the synthesis of this compound, a plausible hydroaminocarbonylation strategy would involve the reaction of 6-methoxypyridin-3-amine with prop-2-en-1-ol or a related propene derivative in the presence of a palladium catalyst and carbon monoxide. The choice of ligands for the palladium catalyst is crucial for controlling the regioselectivity of the reaction.

A general representation of the palladium-catalyzed hydroaminocarbonylation of an alkene with an amine is shown below:

Table 1: Representative Conditions for Palladium-Catalyzed Hydroaminocarbonylation of Alkenes

| Catalyst Precursor | Ligand | Amine Source | Alkene | Pressure (CO) | Temperature (°C) | Solvent | Regioselectivity |

| PdCl₂(PhCN)₂ | dppp | Aliphatic amines | Styrene | 20 bar | 130 | Toluene | Moderate to good |

| Pd(t-Bu₃P)₂ | t-Bu₃P | NH₄Cl | Alkenes | 30 atm | 120 | NMP | Branched or linear |

Note: This table represents general conditions for hydroaminocarbonylation and not the specific synthesis of this compound.

Application of Green Chemistry Principles and Techniques in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of this compound, several green approaches can be considered.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases or amidases, can catalyze the formation of amide bonds under mild reaction conditions, often in aqueous media. For instance, a biocatalytic approach could involve the reaction of an activated acrylic acid derivative with 6-methoxypyridin-3-amine in the presence of a suitable enzyme. The use of biocatalysts can lead to high selectivity and reduce the need for protecting groups and harsh reagents. genetika.rumitsuichemicals.comaalto.figoogle.com

Another green chemistry technique is the use of alternative, more environmentally benign solvents or even solvent-free reaction conditions. For example, the synthesis of related triarylpyridines has been achieved efficiently under solvent-free conditions. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.

Table 2: Green Chemistry Approaches in Amide Synthesis

| Green Technique | Catalyst/Medium | Substrates | Key Advantage |

| Biocatalysis | Acylamidase (e.g., from Rhodococcus erythropolis) | Acrylamide and amine | Mild conditions, aqueous medium |

| Solvent-free synthesis | None | Chalcones and ammonium acetate | Reduced waste, energy efficiency |

| Alternative Solvents | Water, ionic liquids, deep eutectic solvents | Various | Reduced toxicity and environmental impact |

Chemodivergent Synthetic Strategies for Related Derivatives

Chemodivergent synthesis allows for the generation of diverse molecular structures from a common starting material by slightly modifying the reaction conditions. Starting from a precursor like 3-amino-6-methoxypyridine, chemodivergent strategies could be employed to access not only this compound but also a range of other structurally related compounds.

For instance, the reaction of 3-amino-6-methoxypyridine with different electrophiles under varying catalytic systems could lead to a variety of functionalized pyridine derivatives. The choice of catalyst, solvent, and temperature can influence the reaction pathway, leading to different products.

Post-Synthetic Modification and Derivatization Strategies

Once this compound is synthesized, its chemical structure offers multiple sites for further functionalization, allowing for the creation of a library of related compounds with potentially diverse properties.

Chemical Modifications on the Pyridine Moiety (e.g., Electrophilic and Nucleophilic Substitutions)

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, although its reactivity is influenced by the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing acrylamide group.

Electrophilic Aromatic Substitution: The methoxy group at the 6-position is an activating group and directs electrophilic substitution to the positions ortho and para to it. However, the pyridine nitrogen is deactivating towards electrophilic attack. Nitration of substituted pyridines often requires harsh conditions. google.comresearchgate.netgoogle.com Halogenation of pyridines can also be challenging, but regioselective methods have been developed. digitellinc.comnih.govorgsyn.orgnih.gov For 2-methoxypyridine, electrophilic substitution is expected to occur primarily at the 5-position.

Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly with a good leaving group at the 2- or 4-positions. While the methoxy group at the 6-position is not an excellent leaving group, its displacement by strong nucleophiles like amines can be achieved, sometimes under forcing conditions or with the aid of a catalyst. researchgate.netresearchgate.netnih.govsci-hub.se The presence of a nitro group on the pyridine ring can significantly facilitate nucleophilic aromatic substitution. researchgate.net

Table 3: Potential Chemical Modifications on the Pyridine Moiety

| Reaction Type | Reagents | Expected Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | 5-position |

| Halogenation | NBS/NCS | 5-position |

| Nucleophilic Substitution (of methoxy group) | Strong nucleophile (e.g., R₂NH) | 6-position |

Reactivity Profiles and Reaction Mechanisms

Reactivity of the Acrylamide (B121943) Moiety

The acrylamide group is characterized by an electron-poor carbon-carbon double bond due to the strong electron-withdrawing effect of the adjacent carbonyl group. This renders the β-carbon highly susceptible to attack by nucleophiles and makes the double bond amenable to polymerization reactions.

The primary reaction pathway for the acrylamide moiety is the conjugate or Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.org This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org The acrylamide group is a pronounced Michael acceptor. ekb.eg In N-(6-methoxypyridin-3-yl)prop-2-enamide, the electron-withdrawing nature of the pyridine (B92270) ring further enhances the electrophilicity of the double bond, promoting nucleophilic attack.

The general mechanism involves the addition of a Michael donor (a nucleophile) to the Michael acceptor (the acrylamide) to form a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct. wikipedia.org A wide range of nucleophiles can act as Michael donors.

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Donor (Nucleophile) | Donor Type | Resulting Adduct Structure |

|---|---|---|

| Thiophenol | Soft S-Nucleophile | N-(6-methoxypyridin-3-yl)-3-(phenylthio)propanamide |

| Piperidine (B6355638) | N-Nucleophile | 3-(piperidin-1-yl)-N-(6-methoxypyridin-3-yl)propanamide |

| Diethyl malonate | Soft C-Nucleophile (Enolate) | Diethyl 2-((3-((6-methoxypyridin-3-yl)amino)-3-oxopropyl))malonate |

The reactivity in Michael additions is influenced by the nature of the nucleophile. Soft nucleophiles, such as thiols and enolates, generally react efficiently in conjugate additions. rsc.org Harder nucleophiles may favor direct attack at the carbonyl carbon, although this is less common for acrylamides compared to other α,β-unsaturated carbonyls.

The vinyl group of this compound allows it to function as a monomer in polymerization reactions, leading to the formation of polyacrylamide derivatives.

Free Radical Polymerization: This is a common method for polymerizing acrylamide monomers. mdpi.com The process involves three main stages:

Initiation: A free radical initiator (e.g., AIBN or persulfates) decomposes to form active radicals. mst.eduuobaghdad.edu.iq These radicals add to the double bond of the monomer, creating a new radical species.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The growth of polymer chains is halted, typically through combination or disproportionation of two growing radical chains.

Free radical polymerization generally produces polymers with a broad molecular weight distribution (high polydispersity index, Đ) due to the uncontrolled nature of the termination reactions. nih.gov

Living/Controlled Radical Polymerization: To achieve better control over polymer architecture, molecular weight, and polydispersity, living or controlled radical polymerization techniques are employed. acs.org These methods minimize irreversible termination steps. For acrylamides, prominent techniques include:

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This method uses a chain transfer agent (CTA) to mediate the polymerization. The growing polymer radical reversibly adds to the CTA, forming a dormant species. This equilibrium allows for simultaneous growth of all polymer chains, resulting in a low polydispersity index. acs.org

Atom Transfer Radical Polymerization (ATRP): ATRP involves the reversible activation and deactivation of the growing polymer chains by a transition metal catalyst (typically copper-based). nih.govacs.org This controlled process allows for the synthesis of well-defined polymers. However, controlling the polymerization of fast-propagating monomers like acrylamides can be challenging and often requires modified techniques like Cu(0)-mediated RDRP to ensure strong deactivation. nih.govacs.org

Anionic Polymerization: While less common for acrylamides due to side reactions, living/controlled anionic polymerization can be achieved under specific conditions, for instance, using Lewis pair catalysts, to produce well-defined polymers. chemrxiv.org

Table 2: Comparison of Polymerization Mechanisms for Acrylamide Monomers

| Feature | Free Radical Polymerization | Living/Controlled Polymerization (e.g., RAFT, ATRP) |

|---|---|---|

| Control over MW | Poor | Excellent, predictable from monomer/initiator ratio |

| Polydispersity (Đ) | High (Đ > 1.5) | Low (Đ ≈ 1.1 - 1.3) |

| Chain-end functionality | Limited | High fidelity, allows for block copolymer synthesis |

| Reaction Conditions | Less stringent | Requires careful control of reagents and conditions |

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. This makes it generally less reactive than benzene (B151609) towards electrophilic substitution but more susceptible to nucleophilic substitution. wikipedia.org The reactivity of the this compound ring is further influenced by the directing effects of the methoxy (B1213986) and acrylamide substituents.

The pyridine ring is deactivated towards electrophiles. wikipedia.org However, the substituents on the ring significantly modify this reactivity.

6-methoxy group (-OCH₃): This is a powerful electron-donating group (EDG) that activates the ring towards electrophilic attack through resonance. It is an ortho, para-director. In this molecule, it directs towards the 5-position (ortho) and the nitrogen atom (para).

3-acrylamide group (-NHCO-CH=CH₂): The amide group is an electron-withdrawing group (EWG) through resonance, deactivating the ring. It acts as a meta-director, directing an incoming electrophile to the 5-position.

Considering these combined effects, the 5-position is strongly favored for electrophilic attack, as it is activated by the methoxy group and is the meta position relative to the deactivating amide group. The 2- and 4-positions are highly deactivated by the ring nitrogen and the amide group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | N-(6-methoxy-5-nitropyridin-3-yl)prop-2-enamide |

| Bromination | Br₂ / FeBr₃ | N-(5-bromo-6-methoxypyridin-3-yl)prop-2-enamide |

| Sulfonation | SO₃ / H₂SO₄ | 5-(N-(prop-2-enoyl)amino)-2-methoxypyridine-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally unsuccessful on pyridine rings |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, which are ortho and para to the ring nitrogen. stackexchange.comechemi.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comvaia.com

In this compound, the potential sites for SNAr are the unsubstituted C2 and C4 positions and the methoxy-substituted C6 position.

Attack at C2 or C4: A strong nucleophile could potentially displace a hydride ion (H⁻), although this typically requires an oxidizing agent or very harsh conditions (as in the Chichibabin reaction). wikipedia.org

Attack at C6: The methoxy group at C6 could potentially act as a leaving group. While methoxide (B1231860) is not an excellent leaving group, SNAr reactions involving the displacement of alkoxy groups from activated pyridine rings are known, often requiring forcing conditions. ntu.edu.sg The presence of the deactivating amide group at C3 might slightly disfavor this pathway compared to an unsubstituted ring.

The most plausible SNAr pathway would involve a strong nucleophile like an amide (e.g., NaNH₂) or an alkoxide attacking the C2 or C4 positions.

Oxidation: The pyridine ring is generally resistant to oxidation at its carbon atoms. davuniversity.org The most common site of oxidation is the basic nitrogen atom, which reacts with peracids (like m-CPBA) or hydrogen peroxide to form the corresponding Pyridine N-oxide. wikipedia.orgbiosynce.com

Reaction: C₅H₄N-R + R'CO₃H → C₅H₄NO-R + R'CO₂H

The formation of the N-oxide significantly alters the electronic properties of the ring. The N-oxide group is electron-donating by resonance and electron-withdrawing by induction. This change facilitates electrophilic substitution, particularly at the 4-position, and can also influence nucleophilic substitution pathways. biosynce.com

Reduction: The pyridine ring is more readily reduced than benzene. chempedia.info Reduction can be achieved through various methods:

Catalytic Hydrogenation: Using catalysts like Pt, Pd, or Ni, the pyridine ring can be fully reduced to the corresponding piperidine derivative. Partial reduction to di- or tetrahydropyridines is also possible under controlled conditions. davuniversity.org

Chemical Reduction: Reagents like sodium in liquid ammonia (B1221849) (Birch reduction) or sodium borohydride (B1222165) can reduce the pyridine ring, often yielding 1,4-dihydropyridine (B1200194) derivatives. chempedia.info

Table 4: Summary of Oxidation and Reduction Reactions

| Transformation | Reagents | Product Type |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂ | N-oxide of the parent compound |

| Full Reduction | H₂ / Pt or Pd/C | N-(6-methoxypiperidin-3-yl)propanamide |

| Partial Reduction | Na / liq. NH₃, EtOH | Dihydropyridine derivative |

Intramolecular Cyclization and Rearrangement Processes

Enamide Cyclization Dynamics and its Role in Heterocycle Formation

The intramolecular cyclization of enamides is a powerful strategy for the construction of N-heterocycles. beilstein-journals.org These reactions can be initiated by various means, including thermal, photochemical, or catalyst-mediated processes. The specific conditions often dictate the reaction pathway and the resulting heterocyclic scaffold. While direct studies on this compound are not readily found, the general reactivity of enamides suggests that the pyridine ring could act as an internal nucleophile or that the enamide system could participate in electrocyclizations or radical-mediated cyclizations. The methoxy group on the pyridine ring would likely influence the electronic properties of the system, potentially impacting the feasibility and outcome of such cyclization reactions.

Investigation of Rearrangement Pathways and Stereochemical Outcomes

Rearrangement processes in enamide chemistry can lead to complex molecular architectures. These rearrangements can occur in concert with or subsequent to cyclization events. The stereochemical outcome of these reactions is a critical aspect, often controlled by the reaction conditions, the substrate's stereochemistry, or the use of chiral catalysts. For this compound, any potential rearrangement would be highly dependent on the specific reaction conditions employed and the nature of any intermediates formed. Without experimental data, the potential rearrangement pathways and their stereochemical consequences remain speculative.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates and Transition States through Spectroscopic and Computational Methods

The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are invaluable tools for identifying reaction intermediates. Computational chemistry, employing methods like Density Functional Theory (DFT), allows for the theoretical investigation of reaction pathways, including the characterization of transition states and the calculation of activation energies. mdpi.comphyschemres.orgrsc.org

While no specific spectroscopic or computational studies were found for this compound, research on analogous systems often involves these methods to elucidate the operative mechanisms. For instance, computational studies on similar heterocyclic systems have been used to predict the most likely reaction pathways and to understand the electronic factors governing reactivity. mdpi.comphyschemres.orgrsc.org

Kinetic Studies and Detailed Reaction Pathway Analysis

Kinetic studies provide quantitative data on reaction rates and how they are influenced by factors such as reactant concentrations, temperature, and catalysts. This information is essential for a detailed understanding of the reaction mechanism. A thorough kinetic analysis can help to distinguish between different proposed pathways and to identify the rate-determining step of a reaction. To date, no kinetic studies specifically focused on the transformations of this compound have been reported in the scientific literature.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, detailed experimental data on the advanced spectroscopic and structural characterization of the chemical compound this compound is not publicly available. Therefore, a thorough analysis based on the requested outline cannot be provided at this time.

The inquiry for a detailed article focusing on the vibrational and nuclear magnetic resonance spectroscopy of this compound has highlighted a significant gap in the currently accessible scientific literature. While the synthesis and properties of related compounds containing the 6-methoxypyridin-3-yl moiety have been explored in various contexts, specific, in-depth spectroscopic studies on the prop-2-enamide derivative are absent from the public domain.

This prevents the generation of the requested content, which was to include detailed research findings and data tables for the following analytical techniques:

Vibrational Spectroscopy: Including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy for the identification of functional groups, bond stretching analysis, and the correlation of vibrational modes with molecular conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Encompassing high-resolution Proton Nuclear Magnetic Resonance (¹H NMR) for elucidating proton environments and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for analyzing the carbon skeleton and hybridization.

Without access to peer-reviewed studies or spectral database entries for this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and citation of credible sources.

It is important to note that the absence of this information in the public domain does not necessarily mean the compound has not been synthesized or studied. The data may exist in proprietary industrial research or in academic studies that have not yet been published. However, until such information is made publicly available, a detailed and authoritative article on its spectroscopic and structural characterization cannot be responsibly generated.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of a molecule by resolving proton-proton and proton-carbon correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For N-(6-methoxypyridin-3-yl)prop-2-enamide, COSY spectra would be expected to show correlations between the vinyl protons of the prop-2-enamide group, as well as between adjacent protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the methoxypyridinyl and prop-2-enamide moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC spectra would be expected to show a correlation between the amide proton and the carbonyl carbon, as well as between the protons on the pyridine ring and the carbon atoms of the methoxy (B1213986) group and the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. While this compound does not have stereocenters, NOESY could provide information about the preferred conformation of the molecule in solution, for example, the relative orientation of the pyridine ring and the prop-2-enamide group.

A hypothetical data table for 2D NMR correlations would look as follows, though the specific correlations are not documented.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton Signal | COSY Correlations | HSQC Correlations | HMBC Correlations |

|---|---|---|---|

| H-2' | H-4' | C-2' | C-3', C-6' |

| H-4' | H-2', H-5' | C-4' | C-2', C-3', C-5', C-6' |

| H-5' | H-4' | C-5' | C-3', C-4', C-6' |

| OCH₃ | - | C (methoxy) | C-6' |

| NH | H-2 | C (amide) | C-1, C-3' |

| H-2 | H-3a, H-3b, NH | C-2 | C-1, C-3 |

| H-3a | H-2, H-3b | C-3 | C-1, C-2 |

Note: The numbering is hypothetical for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the pyridine ring and the conjugated acrylamide (B121943) system. The position of the absorption maximum (λmax) would be influenced by the methoxy substituent and the amide group. Without experimental data, the exact λmax values and molar absorptivity cannot be provided.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Expected Transition |

|---|---|

| Pyridine Ring | π → π* |

| Acrylamide System | π → π* |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry would provide the precise mass of the molecular ion of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include the cleavage of the amide bond, loss of the methoxy group, and fragmentation of the pyridine ring.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₂O₂ | (Calculated Value) | (Not Available) |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography on a suitable single crystal of this compound would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amide group or π-π stacking of the pyridine rings. No crystallographic data for this compound has been deposited in the Cambridge Structural Database.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational tools offer a lens into the intrinsic properties that govern a molecule's stability, reactivity, and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(6-methoxypyridin-3-yl)prop-2-enamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation, known as the ground state geometry.

These calculations would optimize the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum possible energy. The methoxy (B1213986) group on the pyridine (B92270) ring and the propenamide side chain introduce rotational flexibility. DFT studies would reveal the preferred orientation of these groups relative to each other to minimize steric hindrance and maximize electronic stability. The resulting optimized structure would likely show a nearly planar arrangement for the pyridine ring and the amide group to facilitate electron delocalization, with the methoxy group potentially oriented to minimize steric clashes. The total energy calculated for this optimized geometry is a key indicator of the molecule's thermodynamic stability.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 6-methoxypyridine ring, which can act as an electron donor. Conversely, the LUMO is likely to be distributed over the electron-deficient propenamide moiety, particularly the carbon-carbon double bond and the carbonyl group, which can act as an electron acceptor. The spatial distribution of these orbitals dictates where the molecule is most likely to interact with other chemical species. The calculated energies of the HOMO and LUMO would be used to determine the HOMO-LUMO gap, providing a quantitative measure of the molecule's kinetic stability and its potential to participate in charge-transfer interactions.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates good electron-donating capability |

| LUMO Energy | Relatively low | Indicates good electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance between stability and reactivity |

| HOMO Spatial Distribution | Concentrated on the 6-methoxypyridine ring | Site for electrophilic attack |

| LUMO Spatial Distribution | Concentrated on the propenamide group | Site for nucleophilic attack |

Note: The specific energy values would require dedicated DFT calculations for this molecule.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other charged species. The ESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor) on the molecule's van der Waals surface.

In this compound, the ESP map would be expected to show regions of high negative potential around the oxygen atoms of the methoxy and carbonyl groups, as well as the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential would likely be found around the hydrogen atoms, particularly the amide N-H proton, indicating sites prone to nucleophilic interaction. This charge distribution mapping provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Reactivity Descriptors from Conceptual Density Functional Theory (CDFT)

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity using descriptors derived from the principles of DFT. These descriptors offer a more nuanced understanding of a molecule's reactivity than simple orbital analysis.

Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint the most reactive atoms.

For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the propenamide's double bond, indicating these are the primary sites for attack by nucleophiles. The Fukui function for electrophilic attack (f-) would be expected to be concentrated on the pyridine ring and the amide nitrogen, highlighting these as the most probable locations for interaction with electrophiles. Local softness, a related descriptor, would further quantify the reactivity of these specific sites.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Nature | Chemical Implication |

|---|---|---|

| Electrophilicity Index (ω) | Moderate | Capable of accepting electrons, particularly at the propenamide moiety. |

| Nucleophilicity Index (N) | Significant | Strong tendency to donate electrons, centered on the methoxypyridine ring. |

Note: The numerical values for these indices would be derived from the calculated HOMO and LUMO energies.

Reaction Pathway Modeling and Activation Energy Calculations

Computational Elucidation of Reaction Mechanisms, Transition States, and Reaction Barriers

Theoretical studies would likely employ Density Functional Theory (DFT) to model the reaction mechanism for the formation of this compound. A common synthetic route would be the acylation of 6-methoxypyridin-3-amine with acryloyl chloride.

Computational elucidation of this mechanism would involve:

Geometry Optimization: The three-dimensional structures of the reactants (6-methoxypyridin-3-amine and acryloyl chloride), intermediates, transition states, and products would be optimized to find the lowest energy conformations.

Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method would be used to locate the transition state structures connecting the reactants to the intermediates and the intermediates to the products.

Frequency Calculations: These calculations would be performed to confirm the nature of the stationary points. Reactants, intermediates, and products would have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to verify that the identified transition states connect the correct reactants and products on the potential energy surface.

The reaction would likely proceed through a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine would attack the carbonyl carbon of the acryloyl chloride, forming a tetrahedral intermediate. This would be followed by the elimination of a chloride ion to yield the final product. The reaction barriers, or activation energies, for each step would be calculated as the energy difference between the transition state and the preceding reactant or intermediate.

Table 1: Hypothetical DFT Calculation Parameters for Reaction Mechanism Study

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | A widely used hybrid functional for a good balance of accuracy and cost. |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron density. |

| Solvation Model | Polarizable Continuum Model (PCM) | To account for the effect of a solvent, e.g., dichloromethane (B109758) or THF. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | To locate the saddle points on the potential energy surface. |

| Verification | Frequency and IRC calculations | To confirm transition states and reaction pathways. |

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

For the acylation of 6-methoxypyridin-3-amine, regioselectivity is generally not a major concern as the amino group is the primary nucleophilic site. However, in reactions involving the acrylamide (B121943) moiety, such as Michael additions, computational methods can be invaluable for predicting regioselectivity and stereoselectivity.

For a hypothetical Michael addition to this compound, computational analysis would involve:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound would be calculated. The reaction is expected to occur at the atoms where the overlap between these orbitals is maximal. For an acrylamide, the LUMO is typically localized on the β-carbon of the double bond, indicating that this is the most electrophilic site for nucleophilic attack.

Calculation of Fukui Functions or Dual Descriptors: These reactivity indices, derived from conceptual DFT, can provide a more quantitative measure of the local reactivity of different atomic sites within the molecule, helping to predict the most likely site for nucleophilic or electrophilic attack.

Modeling Stereochemical Outcomes: If the reaction can lead to stereoisomers, the transition state energies for the formation of each stereoisomer would be calculated. According to transition state theory, the product distribution is determined by the relative energies of the transition states leading to each isomer. The stereoisomer formed via the lower energy transition state would be the major product.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While no specific molecular dynamics (MD) simulations for this compound in non-biological systems have been reported, this technique could provide valuable insights into its conformational flexibility and behavior in different solvent environments.

An MD simulation would typically involve:

Force Field Parameterization: A suitable force field (e.g., GAFF, OPLS) would be chosen to describe the inter- and intramolecular interactions of the molecule.

System Setup: The this compound molecule would be placed in a simulation box filled with a chosen solvent (e.g., water, DMSO).

Simulation Protocol: The system would be energy-minimized, followed by a period of heating and equilibration to the desired temperature and pressure. A production run would then be performed to generate a trajectory of the molecule's motion over time.

Analysis of the MD trajectory could reveal:

Conformational Preferences: The simulation can identify the most stable conformations of the molecule in solution by analyzing the distribution of key dihedral angles, such as the one between the pyridine ring and the acrylamide group.

Solvation Structure: The radial distribution functions between atoms of the solute and the solvent can be calculated to understand how the solvent molecules arrange themselves around the this compound.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amide group and protic solvents can be monitored over time.

Table 2: Potential Parameters for a Molecular Dynamics Simulation Study

| Parameter | Value/Method | Purpose |

| Force Field | GAFF2 | A general Amber force field for organic molecules. |

| Solvent Model | TIP3P (for water) | A standard water model for biomolecular simulations. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking lab conditions. |

| Simulation Time | >100 ns | To ensure adequate sampling of conformational space. |

| Analysis Tools | VMD, GROMACS analysis tools | For visualization and calculation of structural and dynamic properties. |

Structure Reactivity and Structure Electronic Property Relationships

Systematic Investigation of Substituent Effects on the Reactivity of the Acrylamide (B121943) and Pyridine (B92270) Moieties

The reactivity of N-(6-methoxypyridin-3-yl)prop-2-enamide is primarily dictated by the electrophilic nature of the acrylamide group and the nucleophilic and basic character of the pyridine ring. The methoxy (B1213986) substituent further modulates this reactivity.

Acrylamide Moiety: The acrylamide functional group is a well-established Michael acceptor, susceptible to nucleophilic attack at the β-carbon of the α,β-unsaturated system. The reactivity of this system is significantly influenced by the electronic nature of the N-substituent. In this case, the 6-methoxypyridin-3-yl group acts as an N-aryl substituent. Generally, N-aryl acrylamides are more reactive than their N-alkyl counterparts due to the electron-withdrawing nature of the aromatic ring, which further polarizes the carbon-carbon double bond.

Pyridine Moiety: The pyridine ring in this compound possesses a nitrogen atom with a lone pair of electrons, rendering it basic and nucleophilic. The position of the substituents significantly directs its reactivity towards electrophiles. The methoxy group at the 6-position and the acrylamido group at the 3-position influence the regioselectivity of electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, while the acrylamido group is a deactivating, meta-directing group. Considering the combined effects, electrophilic attack would be predicted to occur at the positions most activated by the methoxy group and least deactivated by the acrylamido group.

Nucleophilic aromatic substitution on the pyridine ring is also a possibility, particularly at positions ortho and para to the ring nitrogen, which are electronically deficient. However, the presence of the electron-donating methoxy group would generally disfavor nucleophilic attack on the ring.

A hypothetical systematic study of substituent effects could involve modifying the pyridine ring with various electron-donating and electron-withdrawing groups and observing the impact on the Michael addition reactivity of the acrylamide moiety. The results could be quantified using Hammett plots to correlate reaction rates with substituent constants.

| Substituent (X) on Pyridine Ring | Predicted Effect on Acrylamide Reactivity (Michael Addition) | Predicted Effect on Pyridine Basicity |

| Electron-donating group (e.g., -NH2) | Decrease | Increase |

| Electron-withdrawing group (e.g., -NO2) | Increase | Decrease |

Correlation of Structural Variations with Perturbations in Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton spectrum would be complex. The vinyl protons of the acrylamide moiety would appear as a multiplet in the range of 5.5-6.5 ppm. The aromatic protons on the pyridine ring would exhibit distinct chemical shifts influenced by the methoxy and acrylamido groups. The methoxy protons would be a sharp singlet around 3.9 ppm. The amide proton (N-H) would likely appear as a broad singlet at higher chemical shifts (around 8-9 ppm).

13C NMR: The carbonyl carbon of the amide would be observed downfield, typically in the 165-170 ppm region. The vinyl carbons would appear in the 120-135 ppm range. The carbons of the pyridine ring would have their chemical shifts determined by the substituent effects, with the carbon bearing the methoxy group being significantly shielded.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

N-H stretching vibration of the secondary amide around 3300 cm-1.

C=O stretching (Amide I band) around 1660 cm-1.

N-H bending (Amide II band) around 1540 cm-1.

C=C stretching of the vinyl group and the aromatic ring in the 1600-1400 cm-1 region.

C-O stretching of the methoxy group around 1250 cm-1.

Structural variations, such as the introduction of different substituents on the pyridine ring, would lead to predictable shifts in these spectroscopic signals. For instance, an electron-withdrawing group would deshield the aromatic protons and carbons in the NMR spectra and shift the amide C=O stretching frequency to a higher wavenumber in the IR spectrum.

| Spectroscopic Technique | Key Functional Group | Predicted Chemical Shift / Wavenumber |

| 1H NMR | Vinyl Protons | 5.5 - 6.5 ppm |

| Methoxy Protons | ~3.9 ppm | |

| Amide Proton | 8.0 - 9.0 ppm | |

| 13C NMR | Carbonyl Carbon | 165 - 170 ppm |

| IR | N-H Stretch | ~3300 cm-1 |

| C=O Stretch (Amide I) | ~1660 cm-1 | |

| N-H Bend (Amide II) | ~1540 cm-1 |

Influence of Conformational Dynamics and Molecular Flexibility on Chemical Behavior

The chemical behavior of this compound is also governed by its conformational flexibility, primarily arising from rotation around the N-C(O) amide bond and the C-C single bond connecting the pyridine ring to the amide nitrogen.

The amide bond is known to have a significant partial double bond character due to resonance, which restricts free rotation. This leads to the existence of s-cis and s-trans conformers. For N-aryl acrylamides, the s-trans conformation is generally more stable due to reduced steric hindrance. The rotational barrier around the amide bond is typically in the range of 15-20 kcal/mol, which is high enough to potentially allow for the observation of distinct conformers at low temperatures by NMR spectroscopy.

The specific conformation adopted by the molecule can have a profound impact on its reactivity. For instance, the accessibility of the β-carbon of the acrylamide moiety to an incoming nucleophile can be sterically hindered depending on the orientation of the pyridine ring. Similarly, the ability of the molecule to bind to a biological target would be highly dependent on its preferred three-dimensional shape.

Modulation of Electronic Structures and their Consequent Effects on Chemical Properties and Reactivity

The electronic structure of this compound, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), is a key determinant of its chemical properties and reactivity.

The methoxy group on the pyridine ring, being a strong π-donor, increases the electron density of the aromatic ring and will raise the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally makes a molecule more susceptible to electrophilic attack.

The acrylamide moiety, with its electron-withdrawing carbonyl group, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy makes the molecule a better electron acceptor and thus more reactive towards nucleophiles in a Michael addition reaction.

The interplay of these substituent effects creates a molecule with a nuanced electronic profile. Computational chemistry methods, such as Density Functional Theory (DFT), could provide a quantitative picture of the electronic structure. Such calculations would likely show that the HOMO is largely localized on the electron-rich methoxypyridine ring, while the LUMO is predominantly centered on the electrophilic acrylamide moiety.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of additional electron-withdrawing groups on the pyridine ring would be expected to lower the LUMO energy further, decrease the HOMO-LUMO gap, and thus increase the reactivity of the acrylamide group towards nucleophiles.

| Molecular Orbital | Predicted Primary Localization | Implication for Reactivity |

| HOMO | 6-Methoxypyridine Ring | Site of potential electrophilic attack |

| LUMO | Acrylamide Moiety | Site of nucleophilic (Michael) attack |

Potential Applications in Non Biological Fields

Precursors for Advanced Material Science Applications

The presence of a polymerizable acrylamide (B121943) group makes N-(6-methoxypyridin-3-yl)prop-2-enamide a promising monomer for the development of functional polymers. The methoxypyridine unit can impart specific properties such as thermal stability, conductivity, or light-emitting capabilities to the resulting polymer chains.

Key Potential Applications:

Organic Electronics: Polymers derived from this compound could potentially be utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The electron-rich nature of the methoxypyridine ring could facilitate charge transport, a crucial property for these devices.

Functional Polymers: The ability to tailor the polymer's properties by incorporating this monomer opens up possibilities for creating materials with specific functionalities. For instance, polymers could be designed for applications in sensors, membranes, or coatings where the pyridine (B92270) nitrogen can act as a binding site or a catalytic center.

Specialty Monomers: As a specialty monomer, it can be copolymerized with other monomers to fine-tune the properties of the resulting materials, leading to the creation of advanced polymers with tailored characteristics for specific high-performance applications.

Below is an interactive data table summarizing the potential material science applications:

| Application Area | Potential Role of this compound | Desired Properties of Resulting Material |

| Organic Electronics | Monomer for conductive or light-emitting polymers | Enhanced charge transport, luminescence |

| Functional Polymers | Building block for polymers with specific functionalities | Sensor capabilities, catalytic activity, selective permeability |

| Specialty Monomers | Co-monomer to tailor material properties | Improved thermal stability, mechanical strength, optical properties |

Ligand Design in Inorganic and Organometallic Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. This characteristic allows it to function as a ligand in the synthesis of novel inorganic and organometallic complexes, excluding biological targets.

The design of such ligands is pivotal for the development of new catalysts, magnetic materials, and luminescent compounds. The specific electronic and steric properties imparted by the methoxy (B1213986) and acrylamide groups can influence the coordination geometry and reactivity of the resulting metal complexes.

Role as Versatile Chemical Reagents and Building Blocks in Complex Organic Synthesis

Beyond its potential in polymer and coordination chemistry, this compound serves as a valuable intermediate in multi-step organic synthesis. The acrylamide functionality is susceptible to a variety of chemical transformations, including Michael additions, cycloadditions, and reductions.

This reactivity allows for the introduction of the methoxypyridinyl moiety into more complex molecular architectures. The pyridine ring itself can also undergo further functionalization, providing a versatile platform for the synthesis of a diverse range of organic compounds with potential applications in various chemical industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.